molecular formula C13H20O4 B14208152 tert-Butyl methyl octa-2,6-dienedioate CAS No. 828928-60-5

tert-Butyl methyl octa-2,6-dienedioate

Cat. No.: B14208152
CAS No.: 828928-60-5
M. Wt: 240.29 g/mol
InChI Key: KQRJHXRJRXJOKV-UHFFFAOYSA-N
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Description

tert-Butyl methyl octa-2,6-dienedioate is an organic compound with the molecular formula C13H20O4 It is a derivative of octadienedioic acid, where the carboxyl groups are esterified with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl octa-2,6-dienedioate typically involves the esterification of octa-2,6-dienedioic acid with tert-butyl alcohol and methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are easily recoverable and recyclable is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl octa-2,6-dienedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of octa-2,6-dienedioic acid or corresponding ketones.

    Reduction: Formation of tert-butyl methyl octa-2,6-dienediol.

    Substitution: Formation of this compound derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl octa-2,6-dienedioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. These compounds can be modified to enhance their pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ester groups provide flexibility and durability to the final products, making them suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl methyl octa-2,6-dienedioate depends on its chemical structure and the functional groups present. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can interact with various molecular targets. These interactions may involve hydrogen bonding, ionic interactions, or covalent bonding with enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl octa-2,4,6-trienedioate
  • tert-Butyl methyl octanedioate
  • tert-Butyl methyl butanedioate

Uniqueness

tert-Butyl methyl octa-2,6-dienedioate is unique due to its specific esterification pattern and the presence of conjugated double bonds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.

Properties

CAS No.

828928-60-5

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

8-O-tert-butyl 1-O-methyl octa-2,6-dienedioate

InChI

InChI=1S/C13H20O4/c1-13(2,3)17-12(15)10-8-6-5-7-9-11(14)16-4/h7-10H,5-6H2,1-4H3

InChI Key

KQRJHXRJRXJOKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CCCC=CC(=O)OC

Origin of Product

United States

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